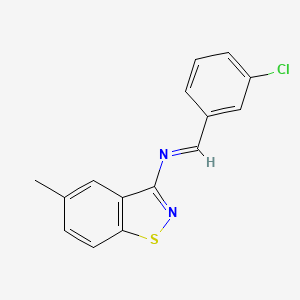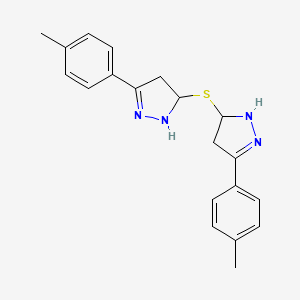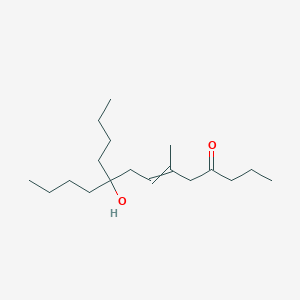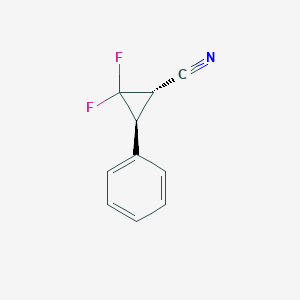![molecular formula C19H18O5 B12601659 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate CAS No. 651325-79-0](/img/structure/B12601659.png)
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate typically involves the condensation of 2,4-dimethoxybenzaldehyde with acetophenone derivatives under basic conditions. A common method involves the use of sodium hydroxide as a base in an ethanol solution . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired chalcone intermediate, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate
- 4-[3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate
- 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl benzoate
Uniqueness
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to similar compounds .
Propriétés
Numéro CAS |
651325-79-0 |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
[4-[3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C19H18O5/c1-13(20)24-15-7-4-14(5-8-15)6-11-18(21)17-10-9-16(22-2)12-19(17)23-3/h4-12H,1-3H3 |
Clé InChI |
XTFDWSGQZILIFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)


![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)
![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)

